molecular formula C48H96N2O12S2 B12760467 N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) CAS No. 79855-94-0

N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)

Cat. No.: B12760467
CAS No.: 79855-94-0
M. Wt: 957.4 g/mol
InChI Key: YJSRTEFEYCFTDN-ZEUFFFBISA-N
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Description

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its dual quaternary ammonium groups and oleoyloxy substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common reagents used in the synthesis include oleic acid, methylamine, and tetramethylene diamine. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and reduce production costs. Purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups facilitate binding to negatively charged sites, while the oleoyloxy substituents enhance its hydrophobic interactions. These interactions can disrupt cell membrane integrity, inhibit enzyme activity, and induce various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Tetramethylenebis(1-methyl-2-hydroxyethylammonium) dimethyl bis(sulphate)
  • N,N’-Tetramethylenebis(1-methyl-2-(stearoyloxy)ethylammonium) dimethyl bis(sulphate)
  • N,N’-Tetramethylenebis(1-methyl-2-(palmitoyloxy)ethylammonium) dimethyl bis(sulphate)

Uniqueness

Compared to similar compounds, N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is unique due to its specific oleoyloxy substituents, which confer distinct hydrophobic properties and reactivity. These characteristics make it particularly suitable for applications requiring enhanced membrane interactions and specific chemical reactivity.

Biological Activity

Overview of N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)

N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate), often referred to as a quaternary ammonium compound, is characterized by its dual hydrophobic and hydrophilic properties, making it a potential candidate for various biological applications, particularly in drug delivery systems and as a surfactant.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. The oleoyloxy groups in this compound enhance its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can effectively inhibit the growth of bacteria, fungi, and viruses.

Cell Membrane Interaction

The compound's structure suggests it may interact with cell membranes due to its amphiphilic nature. This interaction can facilitate the delivery of therapeutic agents across cellular membranes, making it a candidate for drug formulation in gene therapy and RNA delivery systems.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of any therapeutic agent. Preliminary studies on related compounds indicate that while they can be effective against pathogens, they may also exhibit cytotoxic effects on mammalian cells at higher concentrations. Therefore, dose optimization is essential.

Case Studies

  • Drug Delivery Applications : In a study focusing on lipid-based carriers for RNA interference (RNAi), modifications with compounds similar to N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells.
  • Antiviral Activity : Research has shown that quaternary ammonium compounds can inhibit viral replication by disrupting lipid membranes of enveloped viruses. This suggests potential applications in antiviral therapies.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityEffective against various pathogens; disrupts microbial membranes
Cell Membrane InteractionFacilitates drug delivery; enhances cellular uptake
CytotoxicityExhibits cytotoxic effects at high concentrations; dose optimization needed
Drug Delivery ApplicationsImproved efficacy in RNAi therapies; enhanced cellular uptake
Antiviral ActivityInhibits viral replication; potential for antiviral therapies

Properties

CAS No.

79855-94-0

Molecular Formula

C48H96N2O12S2

Molecular Weight

957.4 g/mol

IUPAC Name

methyl sulfate;1-[(Z)-octadec-9-enoyl]oxypropan-2-yl-[4-[1-[(Z)-octadec-9-enoyl]oxypropan-2-ylazaniumyl]butyl]azanium

InChI

InChI=1S/C46H88N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45(49)51-41-43(3)47-39-35-36-40-48-44(4)42-52-46(50)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h19-22,43-44,47-48H,5-18,23-42H2,1-4H3;2*1H3,(H,2,3,4)/b21-19-,22-20-;;

InChI Key

YJSRTEFEYCFTDN-ZEUFFFBISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([NH2+]CCCC[NH2+]C(COC(=O)CCCCCCC/C=C\CCCCCCCC)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)[NH2+]CCCC[NH2+]C(C)COC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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